N1-(3-chloro-4-fluorophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(3-chloro-4-fluorophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-chloro-4-fluoroaniline and 1-nicotinoylpiperidine. These intermediates are then subjected to condensation reactions with oxalyl chloride to form the final oxalamide structure. Reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and implementing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-4-fluorophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and piperidine moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Halogen atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chloro-4-fluorophenyl)-N2-(methyl)oxalamide
- N1-(4-fluorophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide
- N1-(3-chlorophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide
Uniqueness
N1-(3-chloro-4-fluorophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide is unique due to the specific combination of its functional groups and the presence of both chloro and fluoro substituents on the aromatic ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN4O3/c21-16-10-15(3-4-17(16)22)25-19(28)18(27)24-11-13-5-8-26(9-6-13)20(29)14-2-1-7-23-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYXPBQMWOVKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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